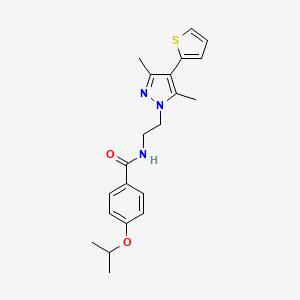

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophen-2-yl group at position 4, and an ethyl linker connecting the pyrazole to a 4-isopropoxybenzamide moiety. The pyrazole-thiophene combination introduces electron-rich aromatic systems, while the isopropoxy group contributes steric bulk and lipophilicity.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c1-14(2)26-18-9-7-17(8-10-18)21(25)22-11-12-24-16(4)20(15(3)23-24)19-6-5-13-27-19/h5-10,13-14H,11-12H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKVRHOBAPSFPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)OC(C)C)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzamide group.

Thiophene Synthesis: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic conditions.

Pyrazole Synthesis: The pyrazole ring is often formed by the condensation of hydrazine with a 1,3-diketone or β-keto ester.

Coupling Reaction: The thiophene and pyrazole intermediates are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.

Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas, palladium catalyst

Substitution: Nitric acid, sulfuric acid, halogens

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound useful in the design of organic semiconductors and conductive polymers.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Pyrazole vs. Pyridazine Derivatives

A closely related analog, N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide (), replaces the pyrazole with a pyridazine ring. Key differences include:

- Substituent Positioning : The pyridazine derivative positions the pyrazole as a substituent on a larger heterocycle, whereas the target compound embeds pyrazole as the central scaffold.

Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () feature a 1,2,4-triazole core. Unlike pyrazoles, triazoles exhibit tautomerism (thiol-thione equilibrium), which influences their reactivity and solubility .

Substituent Effects

Aromatic Substituents

- Thiophene vs. Sulfonyl Groups : The target compound’s thiophen-2-yl group provides electron-rich aromaticity, favoring π-π interactions. In contrast, sulfonyl-substituted triazoles () introduce strong electron-withdrawing effects, which may reduce metabolic stability .

- Halogenation : Halogenated analogs (e.g., 2,4-difluorophenyl in ) enhance lipophilicity and bioavailability but may increase toxicity risks.

Alkoxy Substituents

- Isopropoxy vs. Ethoxy : The target compound’s 4-isopropoxybenzamide group increases steric hindrance and lipophilicity compared to the ethoxy analog in . This modification could improve membrane permeability but reduce aqueous solubility.

Spectroscopic Profiles

- IR Spectroscopy : The absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives () confirms cyclization, while the target compound retains a benzamide carbonyl. Thiophene-specific vibrations (~700–800 cm⁻¹) would further distinguish it from sulfonyl or halogenated analogs .

- NMR : The ethyl linker in both the target compound and ’s pyridazine derivative would produce similar triplet signals for –CH₂– groups, but substituent-induced shifts (e.g., isopropoxy vs. ethoxy) would differ.

Data Table: Structural and Functional Comparison

Research Implications and Limitations

The structural uniqueness of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide positions it as a candidate for further pharmacological screening, particularly in contexts requiring aromatic interactions (e.g., kinase inhibition). However, the absence of direct biological data in the provided evidence necessitates empirical validation of these hypotheses. Comparative studies with pyridazine and triazole derivatives highlight the critical role of heterocycle choice and substituent design in optimizing drug-like properties.

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-isopropoxybenzamide is a synthetic compound belonging to the class of pyrazole derivatives. Its unique structure includes a pyrazole ring, a thiophene group, and an isopropoxybenzamide moiety. This compound has garnered interest in biological research due to its potential therapeutic applications.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 364.5 g/mol |

| CAS Number | 2034373-42-5 |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular signaling pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound, indicating various biological activities:

- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent.

- Anti-inflammatory Effects : In vitro studies indicate that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Activity : Preliminary assays demonstrate that this compound possesses antimicrobial properties against certain bacterial strains.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models of breast cancer.

- Case Study 2 : Research in the International Journal of Inflammation demonstrated that it effectively mitigated inflammation in animal models of arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is essential.

| Compound Name | Biological Activity | Reference |

|---|---|---|

| N-(2-(3,5-dimethylpyrazol-1-yl)ethyl)-4-isopropoxybenzamide | Moderate anticancer activity | Study A |

| N-(2-(3-methylpyrazol-1-yl)ethyl)-4-isopropoxybenzamide | Low anti-inflammatory effects | Study B |

| N-(2-(3,5-dimethylpyrazol-4-yl)ethyl)-4-fluorobenzamide | High antimicrobial activity | Study C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.